2-Ethylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

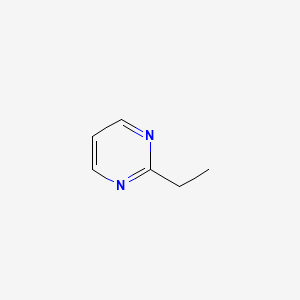

Structure

3D Structure

Properties

IUPAC Name |

2-ethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-6-7-4-3-5-8-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILVNLMOTMFTMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2-Ethylpyrimidine for organic synthesis

Technical Guide: Physicochemical Properties & Synthetic Utility of 2-Ethylpyrimidine

Executive Summary

This compound (CAS: 17933-13-2) serves as a pivotal heterocyclic building block in drug discovery, particularly for kinase inhibitors and agrochemicals where "scaffold hopping" from pyridine to pyrimidine is required to modulate metabolic stability and hydrogen-bonding potential.[1] This guide details its physicochemical profile, electronic reactivity, and specific protocols for its use as a nucleophilic partner in lateral lithiation chemistry.[1]

Part 1: Physicochemical Profile[1][2][3]

The introduction of the ethyl group at the C2 position breaks the symmetry of the pyrimidine ring, introducing unique steric and electronic parameters compared to its methyl analog.[1]

Table 1: Core Physicochemical Data

| Property | Value / Description | Relevance to Synthesis |

| CAS Number | 17933-13-2 | Unique Identifier |

| Molecular Formula | C₆H₈N₂ | Stoichiometry calculations |

| Molecular Weight | 108.14 g/mol | Reagent mass planning |

| Physical State | Colorless to pale yellow liquid | Handling (Volumetric dispensing) |

| Boiling Point | ~176°C (Atmospheric) | High-boiling solvent compatibility |

| Density | 0.993 g/mL (approx) | Volumetric dosing |

| pKa (Conjugate Acid) | ~2.0 – 2.5 | Weak base; requires strong acids for salt formation |

| LogP | ~0.75 | Moderate lipophilicity; good organic solubility |

| Flash Point | ~56°C (Closed Cup) | Flammable ; requires inert gas blanket |

Solubility Profile:

-

High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Methanol.[1]

-

Moderate Solubility: Water (miscible but lipophilic enough for extraction).[1]

-

Implication: Standard aqueous workups (extraction with DCM or EtOAc) are highly effective.[1]

Part 2: Electronic Structure & Reactivity

Understanding the electronic bias of this compound is critical for predicting regioselectivity.[1]

The -Deficient Ring

The pyrimidine ring is significantly electron-deficient due to the two nitrogen atoms at positions 1 and 3.[1]

-

Electrophilic Attack: Difficult.[1] Requires harsh conditions or activation (e.g., N-oxidation) to facilitate electrophilic aromatic substitution (SEAr).[1]

-

Nucleophilic Attack: Facile.[1] The C4 and C6 positions are highly susceptible to nucleophilic addition-elimination (ScNAr) if a leaving group is present.[1]

The Acidic -Protons (Lateral Metallation)

The most valuable synthetic attribute of this compound is the acidity of the methylene protons (

-

Mechanism: The electron-withdrawing nature of the pyrimidine ring (via inductive -I and mesomeric -M effects) acidifies these protons.[1]

-

pKa of

-H: Estimated ~28-30 (in DMSO).[1] -

Synthetic Consequence: These protons can be removed by strong, non-nucleophilic bases (e.g., LDA, LiTMP) to generate a dipole-stabilized carbanion, allowing for carbon-carbon bond formation at the lateral position.[1]

Part 3: Synthetic Protocols & Workflows

Workflow A: Lateral Lithiation (C-C Bond Extension)

This is the primary method for functionalizing the ethyl chain to create complex derivatives.[1]

Reagents:

-

Lithium Diisopropylamide (LDA) [Freshly prepared or commercial 2.0M][1]

-

Anhydrous THF

-

Electrophile (e.g., Benzaldehyde, Alkyl Halide)[1]

Protocol:

-

Setup: Flame-dry a 3-neck flask under Argon atmosphere.

-

Solvent: Add anhydrous THF (concentration ~0.2 M relative to substrate).

-

Base Addition: Cool to -78°C . Add LDA (1.1 equiv) dropwise over 10 minutes.

-

Substrate Addition: Add this compound (1.0 equiv) neat or as a THF solution dropwise.

-

Observation: The solution typically turns deep red/orange, indicating the formation of the lithiated species.[1]

-

-

Deprotonation Time: Stir at -78°C for 30–45 minutes. Do not warm up, or dimerization may occur.[1]

-

Electrophile Quench: Add the electrophile (1.2 equiv) slowly.

-

Workup: Allow to warm to RT. Quench with saturated NH₄Cl.[1] Extract with EtOAc.[1][2][3][4]

Workflow B: De Novo Synthesis (Cyclocondensation)

If this compound is unavailable, it can be synthesized from acyclic precursors.[1]

Reagents:

-

Propionamidine Hydrochloride

-

Malonaldehyde bis(dimethyl acetal) (or 1,1,3,3-tetramethoxypropane)[1]

-

Acid Catalyst (Acetic Acid or HCl)[1]

Protocol:

-

Reflux Propionamidine HCl with 1,1,3,3-tetramethoxypropane in ethanol/water with acid catalysis.

-

The acid hydrolyzes the acetal to the dialdehyde in situ, which condenses with the amidine.[1]

-

Neutralize and extract to yield the parent heterocycle.[1]

Part 4: Visualization of Reactivity

The following diagram maps the divergent reactivity pathways based on the reagents applied.

Figure 1: Divergent reactivity pathways for this compound.[1] Blue indicates the substrate, Red indicates reagents, Yellow indicates intermediates, and Green indicates stable products.[1]

Part 5: Handling & Safety

-

Flammability: this compound is a Class IIIA Combustible Liquid (Flash Point ~56°C).[1] It must be stored away from open flames and sparks.[1] Ground all glassware during transfer.

-

Storage: Hygroscopic. Store under nitrogen or argon atmosphere.[1]

-

Toxicity: Irritant to eyes, respiratory system, and skin.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

References

-

PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

NIST Chemistry WebBook. this compound Thermochemical Data. National Institute of Standards and Technology.[1] Available at: [Link][1]

-

Organic Chemistry Portal. Synthesis of Pyrimidines. Available at: [Link][1]

Sources

The Strategic Role of 2-Ethylpyrimidine in Modern Heterocyclic Chemistry: A Technical Guide for Drug Discovery and Development

Introduction: The Pyrimidine Core and the Significance of the 2-Ethyl Substituent

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biologically crucial molecules, including the nucleobases of DNA and RNA.[1][2] This inherent biological relevance has established pyrimidine derivatives as "privileged structures" in medicinal chemistry, consistently appearing in a wide array of therapeutic agents with applications ranging from anticancer and antiviral to antimicrobial and anti-inflammatory.[1][2][3][4] While the pyrimidine ring itself provides a versatile template for molecular design, the nature and position of its substituents are paramount in dictating the molecule's physicochemical properties, reactivity, and ultimately, its pharmacological activity.

This technical guide focuses on the nuanced yet critical role of the 2-ethyl substituent on the pyrimidine ring. The introduction of a simple ethyl group at the C2 position can profoundly influence a molecule's lipophilicity, metabolic stability, and steric profile, thereby offering a powerful tool for medicinal chemists to fine-tune drug candidates. We will delve into the synthesis, reactivity, and application of 2-ethylpyrimidine and its derivatives, providing both theoretical understanding and practical, field-proven insights for researchers in drug discovery and development.

I. Synthesis of the this compound Scaffold: Established and Modern Approaches

The construction of the this compound core can be achieved through several synthetic strategies, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

The Pinner Synthesis: A Classic Route to 2-Substituted Pyrimidines

A foundational method for the synthesis of 2-substituted pyrimidines is the Pinner reaction.[5] This acid-catalyzed condensation involves the reaction of a non-N-substituted amidine with a β-dicarbonyl compound, such as a β-keto ester or a β-diketone.[5] For the synthesis of this compound derivatives, propanamidine would be the amidine of choice.

Causality in Experimental Choice: The Pinner synthesis is particularly valuable for its directness in introducing the 2-substituent. The choice of the β-dicarbonyl component allows for the simultaneous introduction of substituents at the 4 and 6 positions of the pyrimidine ring. For instance, the condensation of propanamidine with ethyl acetoacetate would yield a 2-ethyl-4-hydroxy-6-methylpyrimidine. It is crucial to maintain anhydrous conditions, as the intermediate imidate salt is susceptible to hydrolysis, which can lead to the formation of ester byproducts.[6]

Experimental Protocol: Generalized Pinner Synthesis for a 2-Ethyl-4,6-disubstituted Pyrimidine

-

Preparation of the Amidine Salt: Dissolve propanenitrile in anhydrous ethanol and cool to 0°C. Bubble dry hydrogen chloride gas through the solution to form the corresponding imidate hydrochloride (Pinner salt). Subsequently, treat the imidate with ammonia in ethanol to generate propanamidine hydrochloride.

-

Condensation: To a solution of the chosen β-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide (1.1 eq).

-

Cyclization: Add the propanamidine hydrochloride (1.0 eq) to the reaction mixture and reflux for the time determined by reaction monitoring (e.g., TLC or LC-MS).

-

Work-up and Purification: After cooling, neutralize the reaction mixture with an appropriate acid (e.g., acetic acid). Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Modern Synthetic Approaches: Cross-Coupling and Multi-Component Reactions

While the Pinner synthesis remains a staple, contemporary organic chemistry offers more versatile and efficient methods. Palladium-catalyzed cross-coupling reactions, for example, have revolutionized the synthesis of highly functionalized pyrimidines. A common strategy involves the use of a 2-chloropyrimidine precursor, which can be readily synthesized by the chlorination of a corresponding pyrimidone.[7] The 2-chloro position is highly activated towards nucleophilic aromatic substitution (SNAr) and can also participate in various cross-coupling reactions.[7]

Multi-component reactions (MCRs) have also gained prominence for their atom economy and operational simplicity.[3][8] For instance, a three-component reaction involving an aldehyde, a β-dicarbonyl compound, and an amidine can provide rapid access to a library of substituted pyrimidines.[3]

Diagram: Synthetic Pathways to 2-Ethylpyrimidines

Caption: Key synthetic strategies for accessing the this compound core.

II. Reactivity of the this compound System: A Guide to Functionalization

The reactivity of the this compound core is dictated by the electron-deficient nature of the pyrimidine ring and the properties of the ethyl substituent. The two nitrogen atoms in the ring withdraw electron density, making the carbon atoms, particularly at the 2, 4, and 6 positions, susceptible to nucleophilic attack.

Reactions at the Pyrimidine Ring

-

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group, such as a halogen or a sulfonyl group, is present at the 4 or 6 position, it can be readily displaced by a variety of nucleophiles.[9] This is a cornerstone for the elaboration of the pyrimidine scaffold. For example, a 4-chloro-2-ethylpyrimidine can react with amines, alcohols, or thiols to introduce diverse functionalities.[10]

-

Lithiation and Subsequent Electrophilic Quench: The pyrimidine ring can be deprotonated at the C5 position using a strong base like lithium diisopropylamide (LDA), followed by the addition of an electrophile to introduce a new substituent.

Reactions Involving the 2-Ethyl Group

The ethyl group itself can be a site for chemical modification, although this is generally less common than reactions on the pyrimidine ring.

-

Oxidation: Under strong oxidizing conditions, the ethyl group can be oxidized to an acetyl group or even a carboxylic acid.

-

Halogenation: Free-radical halogenation can occur at the benzylic-like position of the ethyl group, providing a handle for further functionalization.

Diagram: Reactivity Map of this compound

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 8. Pyrimidine synthesis [organic-chemistry.org]

- 9. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. bu.edu.eg [bu.edu.eg]

Methodological & Application

Application Notes and Protocols: 2-Ethylpyrimidine as a Versatile Ligand in Coordination Chemistry

Introduction: Unveiling the Potential of 2-Ethylpyrimidine in Coordination Chemistry

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and applications. Among the plethora of heterocyclic ligands, pyrimidine derivatives have garnered significant attention due to their diverse coordination modes and the intriguing electronic and magnetic properties they impart to the resulting metal complexes. This document provides a comprehensive guide to the use of this compound, a readily accessible yet underexplored ligand, in the synthesis and application of coordination compounds.

The pyrimidine core, a six-membered aromatic ring with two nitrogen atoms at the 1 and 3 positions, offers two potential coordination sites. The introduction of an ethyl group at the 2-position significantly influences the ligand's steric and electronic properties. The electron-donating nature of the ethyl group enhances the basicity of the adjacent nitrogen atom, thereby strengthening its coordination to a metal center. Conversely, the steric bulk of the ethyl group can influence the coordination geometry and the number of ligands that can bind to a metal ion. These characteristics make this compound an attractive candidate for the construction of discrete coordination complexes and coordination polymers with unique structural motifs and functionalities.

This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, theoretical insights, and practical considerations for the successful application of this compound in their research endeavors.

Part 1: Ligand Properties and Coordination Behavior

This compound can act as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms. The specific nitrogen atom involved in coordination will depend on the steric environment around the metal center and the reaction conditions. It can also act as a bridging ligand, connecting two metal centers and leading to the formation of polynuclear complexes or coordination polymers.

The coordination behavior of this compound is analogous to that of other N-heterocyclic ligands like pyridine and its derivatives.[1][2] However, the electronic and steric effects of the ethyl group introduce subtle yet important differences.

Key Properties of this compound as a Ligand:

| Property | Description | Implication in Coordination Chemistry |

| Electronic Effect | The ethyl group is an electron-donating group, which increases the electron density on the pyrimidine ring, particularly on the adjacent nitrogen atoms. | Enhances the σ-donor ability of the nitrogen atoms, leading to stronger metal-ligand bonds. |

| Steric Hindrance | The ethyl group introduces steric bulk around the N1 atom of the pyrimidine ring. | Can influence the coordination geometry, favoring less crowded arrangements. May lead to the formation of complexes with lower coordination numbers. |

| Coordination Modes | Can act as a monodentate or a bridging ligand. | Versatility in constructing a variety of coordination architectures, from simple mononuclear complexes to extended coordination polymers. |

| Solubility | The presence of the ethyl group generally increases the solubility of the ligand and its complexes in organic solvents. | Facilitates synthesis and characterization in a wider range of solvents. |

Part 2: Synthesis of this compound Metal Complexes: A Step-by-Step Protocol

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt, solvent, and reaction conditions (e.g., temperature, reaction time, and stoichiometry) will determine the structure and composition of the final product.

Generalized Synthesis Protocol

This protocol provides a general framework for the synthesis of this compound complexes. Researchers should optimize the specific parameters for their target metal and desired complex.

Materials and Equipment:

-

This compound (commercially available or synthesized)

-

Metal salt (e.g., chlorides, nitrates, acetates, or perchlorates of transition metals like Cu(II), Co(II), Ni(II), Zn(II), etc.)

-

Solvents (e.g., methanol, ethanol, acetonitrile, DMF, DMSO)

-

Schlenk line or glovebox (for air-sensitive reactions)

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware (flasks, condensers, beakers, etc.)

-

Filtration apparatus (Büchner funnel, filter paper)

-

Drying oven or vacuum desiccator

Step-by-Step Procedure:

-

Ligand and Metal Salt Preparation:

-

Accurately weigh the desired amount of this compound and the chosen metal salt. The molar ratio of ligand to metal can be varied to target different coordination numbers (e.g., 1:1, 2:1, 4:1).

-

Dissolve the this compound in a suitable solvent in a reaction flask.

-

In a separate container, dissolve the metal salt in the same or a compatible solvent. For some salts, gentle heating may be required to achieve complete dissolution.

-

-

Reaction:

-

Slowly add the metal salt solution to the ligand solution while stirring continuously.

-

The reaction mixture may be stirred at room temperature or heated under reflux, depending on the desired kinetics of complex formation. The reaction progress can often be monitored by a color change or the formation of a precipitate.

-

Allow the reaction to proceed for a period ranging from a few hours to several days.

-

-

Isolation and Purification of the Complex:

-

If a precipitate forms, it can be isolated by filtration. Wash the collected solid with a small amount of the reaction solvent to remove any unreacted starting materials, followed by a low-boiling point solvent (e.g., diethyl ether) to facilitate drying.

-

If no precipitate forms, the complex may be crystallized by slow evaporation of the solvent, vapor diffusion of a less polar solvent, or by cooling the solution.

-

The purified complex should be dried under vacuum or in a desiccator.

-

Causality Behind Experimental Choices:

-

Choice of Solvent: The solvent should be able to dissolve both the ligand and the metal salt. Polar solvents like methanol, ethanol, and acetonitrile are often good choices. The coordinating ability of the solvent should also be considered, as it can sometimes compete with the ligand for coordination to the metal center.

-

Molar Ratio: The stoichiometry of the reactants is a critical parameter that dictates the final product. An excess of the ligand may be used to ensure complete coordination to the metal center and to favor the formation of complexes with higher ligand-to-metal ratios.

-

Temperature: Higher temperatures can increase the reaction rate but may also lead to the decomposition of the complex or the formation of undesired byproducts. Room temperature reactions are often preferred for the initial attempts.

Part 3: Characterization of this compound Coordination Compounds

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the newly synthesized this compound complexes.

Key Characterization Techniques

| Technique | Information Obtained | Expected Observations for this compound Complexes |

| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry. | Elucidates the coordination mode of the this compound ligand (monodentate or bridging) and the overall crystal packing.[2][3][4] |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the complex and provides information about the coordination of the ligand to the metal ion. | A shift in the C=N and C=C stretching vibrations of the pyrimidine ring to higher frequencies upon coordination is expected. New bands in the far-IR region (below 600 cm⁻¹) can be attributed to metal-nitrogen vibrations.[2] |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the structure and environment of the ligand in solution. Useful for diamagnetic complexes. | Coordination of the this compound to a metal center will cause a downfield shift of the proton and carbon signals of the pyrimidine ring due to the deshielding effect of the metal ion.[5] |

| UV-Visible (UV-Vis) Spectroscopy | Probes the electronic transitions within the complex, including ligand-centered (π-π*) and metal-centered (d-d) transitions, as well as charge transfer bands. | The absorption spectra can provide insights into the coordination geometry of the metal ion and the nature of the metal-ligand bonding.[5] |

| Elemental Analysis (C, H, N) | Determines the elemental composition of the complex, which is crucial for confirming the proposed formula. | The experimental percentages of C, H, and N should match the calculated values for the proposed molecular formula of the complex. |

| Magnetic Susceptibility Measurements | Determines the magnetic properties of the complex, which is particularly important for complexes with paramagnetic metal ions. | Provides information about the spin state of the metal ion and can indicate the presence of magnetic interactions between metal centers in polynuclear complexes.[2] |

Part 4: Applications of this compound-Based Coordination Complexes

While the specific applications of this compound complexes are still an emerging area of research, the known applications of related pyrimidine and pyridine-based coordination compounds suggest several promising avenues for investigation.[6][7][8][9][10][11][12][13]

Potential Application Areas:

-

Catalysis: Pyrimidine- and pyridine-containing metal complexes have shown significant catalytic activity in a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions.[6][10][11][13][14] The electronic and steric properties of this compound can be tuned to optimize the catalytic performance of its metal complexes.

-

Materials Science: The ability of this compound to act as a bridging ligand makes it a suitable building block for the construction of coordination polymers and metal-organic frameworks (MOFs).[15][16][17][18][19][20] These materials can exhibit interesting properties such as porosity, luminescence, and magnetism, with potential applications in gas storage, separation, and sensing.[15][18][19]

-

Bioinorganic Chemistry and Drug Development: Pyrimidine is a fundamental component of nucleic acids, and its derivatives are known to possess a wide range of biological activities.[7][12][21] Metal complexes of pyrimidine derivatives are being explored for their potential as therapeutic agents, for example, as anticancer or antimicrobial drugs.[22][23] The introduction of a metal center can enhance the biological activity of the parent ligand.

Part 5: Visualization of Key Concepts

Coordination Modes of this compound

Caption: A general workflow for the synthesis and characterization of this compound metal complexes.

References

-

(PDF) Synthesis and Characterizations of Ethyl (2z) -2 -(aryl) -5 -(4- methoxyphenyl)-7 -methyl -3 -oxo-2, 3, 8, 8a-tetrahydro-5h- [21][24]thiozolo [3,2-a] pyrimidine-6-carboxylate as Biological Active - Academia.edu. Available at:

- Metal‐Terpyridine Complexes in Catalytic Application – A Spotlight on the Last Decade.

- The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight | Request PDF - ResearchGate.

- Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC.

- Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review).

- Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving.

- The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC.

- Coordination compounds containing 2-pyridylselenium ligands: synthesis, structural characterization, and antibacterial evaluation - New Journal of Chemistry (RSC Publishing).

- Synthesis and Characterization of Some Metal Complexes of [4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide] - Baghdad Science Journal.

- SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PubMed Central.

- Synthesis, spectroscopic characterization, in vitro cytotoxic, antimicrobial and antioxidant studies of Co(II) complexes bearing pyridine-based macrocyclic ligands with density function theory (DFT) and molecular docking investigations - ResearchGate.

- PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE - YouTube.

- Synthesis, characterization, coordination chemistry and biological activity of some pyrimidine complexes | Request PDF - ResearchGate.

- Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC.

- Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC.

- Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine - MDPI.

- Synthesis, Supramolecular Structural Investigations of Co(II) and Cu(II) Azido Complexes with Pyridine-Type Ligands - MDPI.

- (PDF) Homoleptic metal complexes of 4′-(5-pyrimidinyl)-2,2′:6′, 2″-terpyridine: Tetrafurcated expanded ligands - ResearchGate.

- Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Publishing.

- Expanded Ligands Based upon Iron(II) Coordination Compounds of Asymmetrical Bis(terpyridine) Domains - MDPI.

- Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review - MDPI.

- Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes - PubMed Central.

- 2-(2-Benzimidazolyl)pyridine Mn(I) Complexes: Synthesis and Exploration of Catalytic Activity toward Synthesis of Pyrimidine and Quinoline | Organometallics - ACS Publications.

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - NIH.

- Cu(I)–I-2,4-diaminopyrimidine Coordination Polymers with Optoelectronic Properties as a Proof of Concept for Solar Cells | Inorganic Chemistry - ACS Publications.

- Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC.

- (PDF) Synthesis of pyrimidine Schiff base transition metal complexes: characterization, spectral and electrochemical analyses, and photoluminescence properties - ResearchGate.

- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed.

- Metal complex catalysis in a synthesis of pyridine bases - ResearchGate.

- Magnetic and Luminescent Properties of Isostructural 2D Coordination Polymers Based on 2-Pyrimidinecarboxylate and Lanthanide Ions - MDPI.

- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives - Benchchem.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing.

- Electrical conductivity and luminescence in coordination polymers based on copper(I)-halides and sulfur-pyrimidine ligands - PubMed.

- The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand - MDPI.

- Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex | Organometallics - ACS Publications.

- Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand - PMC - PubMed Central.

- Synthesis, Characterization and X-ray Spectroscopic studies of copper (II) complexes with pyrimidine based ligand derivatives - RJ Wave.

- (PDF) Synthesis, characterization, and antimicrobial activity of a new pyrimidine Schiff base and its Cu(II), Ni(II), Co(II), Pt(II), and Pd(II) complexes - ResearchGate.

- Crystal structure of the Cu(II) pyrimidine-5-carboxylates complex. Hydrogen bonds are presented as a dashed lines - ResearchGate.

- Diverse Architectures and Luminescence Properties of Group 11 Complexes Containing Pyrimidine-Based Phosphine, N-((Diphenylphosphine)methyl)pyrimidin-2-amine | ACS Omega - ACS Publications.

Sources

- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Supramolecular Structural Investigations of Co(II) and Cu(II) Azido Complexes with Pyridine-Type Ligands | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. orientjchem.org [orientjchem.org]

- 8. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Magnetic and Luminescent Properties of Isostructural 2D Coordination Polymers Based on 2-Pyrimidinecarboxylate and Lanthanide Ions [mdpi.com]

- 19. Electrical conductivity and luminescence in coordination polymers based on copper(I)-halides and sulfur-pyrimidine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. (PDF) Synthesis and Characterizations of Ethyl (2z) -2 -(aryl) -5 -(4- methoxyphenyl)-7 -methyl -3 -oxo-2, 3, 8, 8a-tetrahydro-5h-[1,3] thiozolo [3,2-a] pyrimidine-6-carboxylate as Biological Active Agents [academia.edu]

- 22. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Application Note: Strategic Methods for C2-Alkylation of Pyrimidines

Topic: Methods for Alkylation of Pyrimidine at the 2-Position Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Challenge Analysis

The pyrimidine ring is a privileged scaffold in oncology and infectious disease drug discovery (e.g., Rosuvastatin, Imatinib). However, functionalizing the C2-position with alkyl groups presents a distinct electronic challenge compared to the C4/C6 positions.

-

The Electronic Paradox: While the C2 position is inductively electron-deficient due to flanking nitrogen atoms, the C4 position is kinetically more reactive toward both nucleophilic attack (lower LUMO energy) and radical addition (higher spin density).

-

The Consequence: Standard alkylation attempts often yield C4-isomers or mixtures.

-

The Solution: Successful C2-alkylation requires either pre-functionalized precursors (e.g., 2-halopyrimidines) or substrate engineering (blocking C4) to override innate reactivity.

This guide details three high-fidelity protocols to achieve C2-selectivity:

-

Negishi Cross-Coupling: The "Gold Standard" for installing alkyl groups on 2-halopyrimidines.

-

Minisci Radical Alkylation: Ideal for late-stage functionalization of C4-substituted scaffolds.

-

Nucleophilic Addition-Oxidation: A classical approach for introducing alkyl groups to the pyrimidine core.

Method Selection Guide (Decision Tree)

Before selecting a protocol, assess your substrate's functionalization status.

Figure 1: Decision matrix for selecting the optimal C2-alkylation strategy based on substrate availability.

Method A: Negishi Cross-Coupling (The Gold Standard)

Best For: Installing primary/secondary alkyl groups on 2-chloropyrimidines. Mechanism: Pd-catalyzed cross-coupling of organozinc reagents.[1]

Why This Works

Unlike Suzuki coupling, which struggles with

Protocol: Alkylation of 2-Chloropyrimidine

Reagents:

-

Substrate: 2-Chloropyrimidine (1.0 equiv).

-

Nucleophile: Alkylzinc bromide (

, 1.2–1.5 equiv). Note: Prepare via Knochel’s method using Zn dust and LiCl. -

Catalyst: Pd-PEPPSI-IPent (2 mol%) or

/CPhos (for secondary alkyl groups). -

Solvent: Anhydrous THF/Toluene (1:1).

Step-by-Step Workflow:

-

Catalyst Activation: In a glovebox or under Ar, charge a reaction vial with 2-chloropyrimidine (1.0 mmol) and Pd-PEPPSI-IPent (0.02 mmol).

-

Solvent Addition: Add anhydrous THF (2 mL).

-

Reagent Addition: Dropwise add the solution of Alkylzinc bromide (1.5 mmol in THF) over 5 minutes.

-

Critical: The reaction is exothermic. Maintain temperature at 0°C during addition if scaling up.

-

-

Reaction: Stir at room temperature for 2–4 hours. If conversion is slow (monitored by LCMS), heat to 50°C.

-

Quench: Cool to 0°C and quench with saturated

solution. -

Workup: Extract with EtOAc (3x), dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

Expert Insight: For sterically demanding secondary alkyl groups (e.g., isopropyl, cyclohexyl), use the CPhos ligand. It is specifically designed to accelerate reductive elimination, preventing the isomerization of secondary alkyl chains to primary ones (chain-walking).

Method B: Minisci Radical Alkylation (C-H Activation)

Best For: Late-stage functionalization of complex, C4-substituted pyrimidines. Mechanism: Radical addition to an electron-deficient heterocycle followed by oxidative deprotonation.

The Regioselectivity Warning

In unsubstituted pyrimidine, Minisci radicals preferentially attack C4 . To achieve C2-selectivity , the C4 position must be sterically blocked or substituted.

Protocol: Baran Diversinates (Zinc Sulfinates)

Reagents:

-

Substrate: 4-Substituted Pyrimidine (1.0 equiv).

-

Radical Source: Zinc Bis(alkanesulfinate) (Diversinate™, 2.0–3.0 equiv).

-

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 3.0 equiv).

-

Solvent: DMSO/H2O (3:1) or DCM/H2O (biphasic).

-

Additives: TFA (1.0 equiv) – Crucial for protonating the heterocycle to increase electrophilicity.

Step-by-Step Workflow:

-

Setup: Dissolve the pyrimidine substrate (0.5 mmol) in DMSO (1.5 mL) and water (0.5 mL).

-

Acidification: Add TFA (0.5 mmol). This lowers the LUMO of the pyrimidine, making it more reactive toward nucleophilic radicals.

-

Reagent Addition: Add the Zinc Sulfinate salt (1.0 mmol) in one portion.

-

Initiation: Add TBHP (1.5 mmol) dropwise.

-

Note: The reaction will evolve

gas. Ensure open ventilation or a bubbler.

-

-

Monitoring: Stir at 40–50°C. Monitor by LCMS. Add more sulfinate/TBHP if conversion stalls after 2 hours.

-

Workup: Neutralize with saturated

(careful, gas evolution). Extract with DCM.

Figure 2: Minisci reaction pathway. Note that without C4-blocking, C2 selectivity is poor.

Method C: Nucleophilic Addition-Oxidation

Best For: Early-stage synthesis where 2-halopyrimidines are unavailable. Mechanism: Addition of Organolithium/Grignard to form a dihydropyrimidine, followed by aromatization.

Protocol

Reagents:

-

Substrate: Pyrimidine (or derivative).[2][3][4][5][6][7][8][9]

-

Nucleophile: Alkyl Lithium (

) or Grignard ( -

Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

-

Solvent: Anhydrous THF.

Step-by-Step Workflow:

-

Cooling: Cool a solution of pyrimidine (1.0 mmol) in dry THF (5 mL) to -78°C (for R-Li) or 0°C (for R-MgBr).

-

Addition: Slowly add the organometallic reagent (1.1 equiv).

-

Observation: The solution often turns deep yellow/orange due to the formation of the anionic sigma-complex.

-

-

Warming: Allow to warm to 0°C (for Li) or RT (for Mg) over 1 hour.

-

Quench/Oxidation:

-

Option A (DDQ): Add a solution of DDQ (1.2 equiv) in THF directly to the reaction mixture. Stir for 30 mins.

-

Option B (Air): In some cases, bubbling air through the mixture works, but DDQ is more reliable.

-

-

Workup: Filter through a celite pad to remove reduced DDQ residues.

Comparative Data & Reference Table

| Feature | Method A: Negishi | Method B: Minisci | Method C: Nucleophilic |

| Precursor | 2-Chloropyrimidine | Pyrimidine (C4-blocked) | Pyrimidine |

| Reagent | Alkyl-Zinc | Zinc Sulfinate | Alkyl-Lithium/Mg |

| C2 Selectivity | Excellent (>95%) | Moderate (Substrate dependent) | Variable (Favors C4 if open) |

| Functional Groups | High Tolerance (Esters, Nitriles) | High Tolerance (Amides, Acids) | Low (No electrophiles) |

| Cost | Moderate (Pd catalyst) | Moderate (Sulfinate) | Low |

References

-

Minisci Reaction (Zinc Sulfinates)

-

Negishi Coupling (Alkylzinc)

-

Regioselectivity Analysis

- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Source: WuXi AppTec QM Magic Class.

-

URL:[Link]

Sources

- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. mdpi.com [mdpi.com]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Ethylpyrimidine application in agrochemical formulation

Application Note: 2-Ethylpyrimidine in Agrochemical Development & Formulation

Executive Summary

This compound (CAS: 17932-95-3) serves as a critical heterocyclic scaffold in the agrochemical industry, primarily functioning as a precursor and degradation marker for organophosphate insecticides (e.g., Etrimfos ) and specific pyrimidinyl-sulfonylurea herbicides.[1] Unlike bulk solvents, its application lies in the synthesis of active ingredients (AIs) and as a quality indicator in formulation stability studies.

This guide details the protocols for utilizing this compound moieties in AI synthesis, stabilizing formulations against hydrolytic degradation, and validating product safety through residue analysis.

Part 1: Technical Profile & Physicochemical Properties

Understanding the fundamental behavior of the this compound core is essential for controlling reaction kinetics during synthesis and preventing degradation in liquid formulations (EC, SC, SL).

| Property | Value / Characteristic | Relevance to Formulation |

| Molecular Structure | Pyrimidine ring with C2-ethyl substitution | The ethyl group provides steric bulk and lipophilicity (LogP modulation). |

| Basicity (pKa) | ~1.5 - 2.5 (Pyridine-like N) | Acts as a weak base; can catalyze hydrolysis of ester bonds in AIs if not buffered. |

| Solubility | Soluble in polar organic solvents (MeOH, Acetone), mod. water solubility | Facilitates use in Emulsifiable Concentrates (EC) but requires stabilization in aqueous Suspension Concentrates (SC). |

| Stability | Thermally stable; prone to N-oxidation or ring cleavage under extreme pH | Excellent marker for shelf-life testing; its presence indicates AI breakdown. |

Part 2: Application in Active Ingredient Synthesis

The primary application of this compound is as the nucleophilic scaffold for synthesizing phosphorylated insecticides. The following protocol describes the synthesis of an Etrimfos-type analog, where the pyrimidine ring acts as the "leaving group" mimic, essential for acetylcholinesterase inhibition in pests.

Protocol A: Pyrimidinyl-Phosphate Coupling Reaction

Objective: Synthesize O-6-ethoxy-2-ethylpyrimidin-4-yl phosphorothioate active ingredient.

Reagents:

-

Precursor: 2-Ethyl-6-ethoxy-4-hydroxypyrimidine (Derived from this compound).

-

Phosphorylating Agent: O,O-Dimethyl phosphorochloridothioate.

-

Base Catalyst: Potassium Carbonate (

) or Pyridine. -

Solvent: Acetonitrile (MeCN) or Toluene.

Workflow:

-

Activation: Charge the reactor with 2-Ethyl-6-ethoxy-4-hydroxypyrimidine (1.0 eq) and MeCN.

-

Deprotonation: Add

(1.2 eq) and stir at 40°C for 1 hour to generate the pyrimidinyl anion. -

Coupling: Dropwise addition of O,O-Dimethyl phosphorochloridothioate (1.1 eq) at 0-5°C to prevent side reactions (O- vs N-alkylation).

-

Kinetic Control: Monitor reaction via HPLC. The 2-ethyl group directs regioselectivity towards O-phosphorylation.

-

Workup: Filter inorganic salts, concentrate filtrate, and recrystallize from hexane/isopropanol.

Critical Control Point:

-

N-alkylation impurity: If temperature exceeds 10°C during addition, N-phosphorylation occurs, rendering the AI inactive.

Part 3: Formulation Stability & Quality Control

In formulated products (e.g., Etrimfos 500 EC), the this compound moiety is the "weak link." Hydrolysis releases the free pyrimidine, reducing efficacy. This protocol uses this compound as a Degradation Marker .

Protocol B: Accelerated Stability Testing (CIPAC MT 46.3)

Objective: Quantify free this compound to validate shelf-life.

Experimental Setup:

-

Sample Prep: Aliquot 50g of formulation into sealed glass ampoules.

-

Stress Conditions: Incubate at 54°C ± 2°C for 14 days.

-

Extraction: Dilute 1g of stressed sample in 10mL Methanol:Water (80:20).

-

Detection: HPLC-UV analysis.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (4.6 x 150mm, 3.5µm).

-

Mobile Phase: A: 0.1% Phosphoric Acid; B: Acetonitrile (Gradient 10% B

90% B). -

Wavelength: 254 nm (Specific to Pyrimidine ring).

-

Acceptance Criteria: Free this compound content must be

post-stress.

Mechanism Visualization: The following diagram illustrates the synthesis and degradation pathways managed during formulation.

Figure 1: Lifecycle of the this compound scaffold from synthesis to degradation.

Part 4: Residue Analysis Protocol (Safety)

Regulatory bodies (EPA, EFSA) require monitoring of the pyrimidine metabolite in crops to ensure consumer safety.

Protocol C: LC-MS/MS Residue Quantification

Objective: Detect this compound residues in crop matrices (Limit of Quantitation: 0.01 mg/kg).

-

Extraction: Homogenize 10g crop sample (e.g., wheat, sorghum) with Acetonitrile/Citrate buffer (QuEChERS method).

-

Cleanup: Dispersive SPE with PSA (Primary Secondary Amine) to remove sugars/fatty acids. Note: Do not use acidic alumina, which binds the basic pyrimidine.

-

Analysis:

-

Ionization: ESI Positive Mode (Protonation of Pyrimidine N).

-

MRM Transitions:

-

Precursor:

125 (2-Ethyl-4-hydroxypyrimidine). -

Product 1:

97 (Quantifier). -

Product 2:

70 (Qualifier).

-

-

References

-

Worthing, C. R., & Walker, S. B. (1987).[1] The Pesticide Manual: A World Compendium. British Crop Protection Council. (Detailed structure and synthesis of Etrimfos).

-

Roberts, T. R., & Hutson, D. H. (1999). Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides. Royal Society of Chemistry.[1] (Degradation pathways of pyrimidinyl organophosphates).

-

US EPA. (2025). Registration Review of Pyridine and Pyrimidine Herbicides. Environmental Protection Agency.[2] (Regulatory standards for pyrimidine residues).

-

Liu, C., et al. (2016).[3] "Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods." Bioorganic & Medicinal Chemistry, 24(3). (Synthesis strategies for heterocyclic agrochemicals).

-

Tsygankova, V. A., et al. (2022).[4] "The effect of pyrimidine and pyridine derivatives on the growth and productivity of Sorghum." International Journal of Botany Studies.[4] (Use of pyrimidines as growth regulators).[4]

Sources

Application Note: High-Yield Cyclization Protocol for 2-Ethylpyrimidine

Executive Summary

This application note details a robust, field-proven protocol for the synthesis of 2-Ethylpyrimidine (CAS: 1759-05-3) via the cyclization condensation of propionamidine hydrochloride with 1,1,3,3-tetramethoxypropane (TMP).

While industrial routes often utilize acrolein derivatives, this protocol focuses on the acetal method (using TMP) due to its superior reproducibility, safety profile, and ease of handling in a laboratory to pilot-scale environment. This guide addresses common pitfalls such as moisture sensitivity of amidines and provides a self-validating purification strategy.

Target Audience

-

Medicinal Chemists (Fragment-based drug discovery)

-

Agrochemical Process Engineers (Sulfonylurea herbicide intermediates)

-

Organic Synthesis Researchers[1]

Retrosynthetic Logic & Mechanism

The synthesis relies on the construction of the pyrimidine core from two fragments: the N-C-N fragment (from the amidine) and the C-C-C fragment (from the 1,3-dicarbonyl equivalent).[2]

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the free amidine nitrogen on the electrophilic acetal carbons. 1,1,3,3-tetramethoxypropane acts as a masked malonaldehyde. Under reaction conditions, it generates the reactive dialdehyde species (or equivalent enol ether) which condenses with the amidine, eliminating four molecules of methanol and one molecule of water to aromatize.

Figure 1: Mechanistic pathway for the condensation of Propionamidine with TMP.

Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |

| Propionamidine HCl | 108.57 | 1.0 | >97% | N-C-N Source |

| 1,1,3,3-Tetramethoxypropane | 164.20 | 1.1 | >98% | C-C-C Source |

| Sodium Ethoxide (NaOEt) | 68.05 | 1.2 | 21% wt in EtOH | Base (Frees Amidine) |

| Ethanol (Absolute) | 46.07 | Solvent | >99.5% | Solvent |

Critical Safety Note: Propionamidine hydrochloride is hygroscopic. Ensure it is stored in a desiccator. Wet amidine leads to hydrolysis of the acetal without cyclization, significantly lowering yields.

Step-by-Step Procedure

Phase 1: Free Base Generation

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under nitrogen flow to ensure anhydrous conditions.

-

Solvent Charge: Add 50 mL of absolute Ethanol .

-

Base Addition: Add Sodium Ethoxide solution (1.2 equivalents).

-

Expert Tip: If using solid Na metal to generate NaOEt in situ, ensure complete dissolution of Na before adding the amidine to prevent side reactions.

-

-

Amidine Addition: Add Propionamidine Hydrochloride (1.0 equivalent) in one portion.

-

Activation: Stir at room temperature for 30 minutes. The solution will become cloudy as NaCl precipitates. This confirms the liberation of the free amidine base.

Phase 2: Cyclization

-

Electrophile Addition: Add 1,1,3,3-Tetramethoxypropane (1.1 equivalents) dropwise via a syringe or addition funnel over 10 minutes.

-

Observation: The solution may turn slightly yellow.

-

-

Reflux: Heat the mixture to a gentle reflux (bath temp ~85°C) for 4 to 6 hours .

-

Monitoring: Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM). The starting amidine (polar, stays near baseline) should disappear.

-

Phase 3: Workup & Purification

-

Quench: Cool the reaction mixture to room temperature.

-

Filtration: Filter off the precipitated NaCl using a sintered glass funnel or Celite pad. Rinse the cake with 10 mL cold ethanol.

-

Concentration: Remove the ethanol under reduced pressure (Rotovap) to yield a crude orange/brown oil.

-

Extraction: Dissolve the residue in DCM (50 mL) and wash with Water (2 x 20 mL) to remove inorganic salts and unreacted amidine.

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate. -

Distillation: Purify the crude oil via vacuum distillation.

Process Workflow & Quality Control

The following diagram outlines the operational workflow, highlighting critical "Stop/Go" decision points to ensure batch quality.

Figure 2: Operational workflow for this compound synthesis.

Validation Data (Self-Validating System)

To ensure the isolated product is this compound and not a byproduct, verify the following NMR signals:

-

Aromatic Region: The pyrimidine ring protons appear as a distinctive pattern.

-

H-4/H-6: Doublet at

ppm. -

H-5: Triplet at

ppm.

-

-

Aliphatic Region: The ethyl group at position 2.[3][6]

-

: Quartet at

-

: Triplet at

-

: Quartet at

Note: If the aromatic signals are shifted significantly upfield, suspect incomplete aromatization (dihydropyrimidine intermediate).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Wet Amidine HCl | Dry Propionamidine HCl in a vacuum oven at 40°C overnight before use. |

| Incomplete Reaction | Old TMP reagent | TMP can hydrolyze over time. Distill TMP before use if the bottle is old. |

| Dark/Tar Product | Overheating / Polymerization | Do not exceed 90°C bath temperature. Ensure inert atmosphere ( |

| Solid Residue in Condenser | Sublimation of Amidine | Ensure the reflux is efficient but not violent. Wash condenser with solvent if blockage occurs. |

References

-

Kakinuma, S., et al. (2006).[7] Process for producing tetraalkoxypropane and derivative thereof. US Patent Application 20060183948A1. (Describes the industrial utility of TMP in pyrimidine synthesis).

-

Aly, A. A., et al. (2018).[8] Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(vi), 85-138.[8] (Comprehensive review of amidine chemistry and cyclization mechanisms).

-

Organic Chemistry Portal. Synthesis of Amidines. (General grounding on amidine reactivity and condensation).

-

PubChem. this compound Compound Summary. (Physical property verification).

Sources

- 1. Amidine synthesis by imidoylation [organic-chemistry.org]

- 2. bu.edu.eg [bu.edu.eg]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. 2-Ethylpyridine - (Pyridines|Pyridine and alkylpyridines):Koei Chemical Co., Ltd [koeichem.com]

- 7. US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Purifying 2-Ethylpyrimidine via Fractional Distillation

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using fractional distillation to purify 2-Ethylpyrimidine?

Fractional distillation is a laboratory technique used to separate miscible liquids with boiling points that differ by less than 25°C (77°F)[1]. The process involves heating a liquid mixture to create vapor, which then rises through a fractionating column. This column is packed with materials like glass beads or steel wool, providing a large surface area for repeated cycles of vaporization and condensation[2][3][4]. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point)[1][2]. By carefully controlling the temperature, the separated components can be collected as they condense.

Q2: What are the critical physical properties of this compound relevant to its distillation?

Understanding the physical properties of this compound is crucial for designing an effective distillation protocol.

| Property | Value | Source |

| Boiling Point | 149 °C | [5][6] |

| Melting Point | -63 °C | [5][6] |

| Density | 0.937 g/mL | [5] |

| Flash Point | 38 °C | [6] |

| Refractive Index | 1.4970 | [5] |

Q3: My this compound sample appears to be degrading or changing color during distillation. What's happening and how can I prevent it?

Thermal decomposition is a significant concern when distilling nitrogen-containing heterocyclic compounds. The appearance of color (yellowing or browning) is a common indicator of degradation.

-

Troubleshooting & Protocol:

-

Vacuum Distillation: The most effective solution is to perform the distillation under reduced pressure (vacuum distillation)[9][10]. Lowering the pressure reduces the boiling point of the liquid, allowing for distillation at a lower, less destructive temperature[10]. For example, many amines that decompose near their atmospheric boiling points can be safely distilled under vacuum[11].

-

Inert Atmosphere: Purging the distillation apparatus with an inert gas like nitrogen or argon can displace oxygen, which can contribute to oxidative decomposition at high temperatures.

-

Minimize Heating Time: Heat the distillation flask rapidly to the target temperature and collect the desired fraction promptly to minimize the total time the compound spends at an elevated temperature.

-

Q4: I'm having trouble separating this compound from a closely boiling impurity. How can I improve the separation efficiency?

Poor separation is a common issue when impurities have boiling points very close to that of the target compound.

-

Causality: The efficiency of a fractional distillation is determined by the number of "theoretical plates" in the column.[1][2] A theoretical plate represents one cycle of vaporization and condensation.[2] Insufficient theoretical plates will result in incomplete separation.

-

Troubleshooting & Protocol:

-

Increase Column Length/Efficiency: Use a longer fractionating column or one with a more efficient packing material. Packings like Raschig rings or structured packing increase the surface area available for condensation-vaporization cycles[12].

-

Optimize Reflux Ratio: The reflux ratio is the ratio of the amount of condensate returned to the column to the amount collected as distillate. A higher reflux ratio generally leads to better separation but a slower distillation rate. Finding the optimal balance is key.[1]

-

Slow and Steady Heating: Heat the distillation flask slowly and evenly to allow the vapor-liquid equilibrium to be established throughout the column.[2] Avoid rapid boiling, which can lead to "bumping" and carry less volatile components into the distillate.

-

Insulate the Column: Wrapping the fractionating column with glass wool or aluminum foil minimizes heat loss to the surroundings, ensuring a proper temperature gradient is maintained within the column for optimal separation.[2][4][13]

-

Q5: The pressure in my vacuum distillation setup is fluctuating, leading to an unstable boiling point. What are the potential causes and solutions?

A stable vacuum is critical for a successful vacuum distillation. Pressure fluctuations will cause the boiling point to change, making it difficult to collect a pure fraction.

-

Causality: Leaks in the distillation apparatus are the most common cause of pressure fluctuations. Outgassing from rubber or plastic components under vacuum can also contribute.

-

Troubleshooting & Protocol:

-

Check All Connections: Ensure all glass joints are properly sealed with a suitable vacuum grease. Check that all tubing is securely attached and free of cracks.

-

Use High-Quality Components: Employ vacuum-rated glassware and tubing. Avoid using rubber stoppers, which can degrade and leak under vacuum.

-

Cold Trap: A cold trap placed between the distillation apparatus and the vacuum pump is essential. It condenses volatile vapors that could otherwise contaminate the pump oil and affect its performance.

-

Pump Maintenance: Ensure the vacuum pump oil is clean and the pump is in good working order.

-

Experimental Workflow: Fractional Distillation of this compound

This protocol outlines a general procedure for the fractional distillation of this compound. It should be adapted based on the specific impurities present and the scale of the purification.

Diagram of the Fractional Distillation Setup

Caption: Fractional Distillation Apparatus Workflow.

Step-by-Step Methodology

-

Apparatus Assembly:

-

Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all glassware is clean and dry.

-

Use a heating mantle with a magnetic stirrer and place a stir bar in the distilling flask.

-

Pack the fractionating column with an appropriate material (e.g., Raschig rings or glass helices).

-

Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[14]

-

Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.[14]

-

-

Charging the Flask:

-

Charge the distilling flask with the crude this compound. Do not fill the flask more than two-thirds full.

-

-

Distillation Process:

-

Begin stirring and heating the distilling flask.

-

Observe the "ring of condensate" as it slowly rises through the fractionating column.[2] A slow, gradual rise indicates good separation.[2]

-

If the condensate ring stops rising, slightly increase the heating rate.[2] If the distillation is proceeding too slowly, consider insulating the column.[2][4][13]

-

Collect any initial low-boiling fractions in a separate receiving flask.

-

When the temperature stabilizes at the boiling point of this compound (or the adjusted boiling point under vacuum), switch to a clean receiving flask to collect the purified product.

-

Maintain a slow and steady distillation rate for optimal separation.[2] A rapid distillation will decrease the efficiency of the separation.[14]

-

-

Completion and Shutdown:

-

Stop the distillation when only a small amount of residue remains in the distilling flask. Never distill to dryness.

-

Allow the apparatus to cool completely before disassembling.

-

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No distillate is being collected, but the pot is boiling. | - Insufficient heating.- Excessive heat loss from the column. | - Gradually increase the heating mantle temperature.- Insulate the fractionating column with glass wool or aluminum foil.[2][4][13] |

| The temperature at the thermometer fluctuates wildly. | - Uneven boiling ("bumping").- Leaks in the system (if under vacuum).- Distillation rate is too fast. | - Ensure adequate stirring.- Check all joints and connections for leaks.- Reduce the heating rate to achieve a slow, steady distillation.[2][14] |

| The distillate is cloudy. | - Water contamination.- Formation of an azeotrope with a solvent. | - Ensure all glassware is scrupulously dry.- Check for potential azeotropes with any solvents used in the workup.[15][16][17] If an azeotrope is present, a different purification method or azeotropic distillation with a third component may be necessary. |

| The product yield is low. | - Incomplete distillation.- Significant holdup in the column packing.- Thermal decomposition. | - Ensure the distillation is continued until the temperature begins to drop after the main fraction is collected.- Use a column with less holdup for small-scale distillations.- Consider using vacuum distillation to lower the boiling point and minimize decomposition.[9][10] |

Safety Considerations

-

Flammability: this compound is a flammable liquid. Keep it away from open flames, sparks, and hot surfaces.[18][19] Ensure the distillation is performed in a well-ventilated fume hood.

-

Toxicity: this compound is harmful if swallowed or inhaled and is toxic in contact with skin. It can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Pressure: When performing vacuum distillation, there is a risk of implosion. Use glassware that is rated for vacuum work and inspect it for any cracks or defects before use.

References

- Fractional Distillation. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.

-

Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

- What is Fractional Distillation?. (n.d.). The Chemistry Blog - Buy Chemicals Online.

-

2-ethylpyridine. (2025). ChemSynthesis. Retrieved from [Link]

-

Fractional Distillation of Ideal Mixtures. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Lancaster, S. (2022). How To Improve Fractional Distillation. Sciencing. Retrieved from [Link]

- Stewart, S. M. (2020). Simple, Fractional, (and packed column) Distillation - an overview. YouTube.

- Fractional Distillation. (n.d.). HowStuffWorks.

-

Step-by-Step Procedures for Fractional Distillation. (2022). Chemistry LibreTexts. Retrieved from [Link]

- UPDATED How To Set-Up and Perform Fractional Distillation #Science. (2018). YouTube.

- Simple and fractional distillations. (n.d.). Khan Academy.

- Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. (2013). YouTube.

- Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem. Retrieved from a relevant chemical supplier's technical resources.

-

Vacuum Distillation. (2021). Chemistry LibreTexts. Retrieved from [Link]

- Separation Efficiency Optimisation of Toluene–Benzene Fraction using Binary Distillation Column. (2025). ResearchGate.

- SAFETY DATA SHEET: Pyridine, 2-ethyl-. (n.d.). Fisher Scientific.

- Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. (n.d.). PubMed.

-

Fractionating Column Packing. (n.d.). Pope Scientific, Inc. Retrieved from [Link]

-

Azeotrope tables. (n.d.). Wikipedia. Retrieved from [Link]

- Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. (n.d.). PubMed.

- Azeotropes from A to Z. (2006). Conservation OnLine.

- Safety Data Sheet 2-Ethylpyrazine. (n.d.). Meta-Sci.

- Vacuum Distillation For Amine Regeneration. (2012). Cheresources.com Community. Retrieved from a relevant chemical engineering forum.

- Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. (n.d.). Aidic.

- Solvent Recycling and Azeotropes. (n.d.). CBG Biotech. Retrieved from a relevant solvent recycling company's resources.

- Use of fractional distillation in organic chemistry. (2018). Chemistry Stack Exchange.

- 2-ethyl pyridine, 100-71-0. (n.d.). The Good Scents Company. Retrieved from a relevant flavor and fragrance industry resource.

- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Synthesis. Retrieved from a relevant organic synthesis journal.

- Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024). MDPI.

- Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. (n.d.). PubMed.

- Azeotropic data for binary mixtures. (n.d.). CDN.

- 2-Thiopyrimidine. (n.d.). Apollo Scientific.

- Distillation Packing Materials. (n.d.). Chemglass Life Sciences.

- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. (2016). ResearchGate.

-

Vacuum distillation. (n.d.). Wikipedia. Retrieved from [Link]

- Effect of Two Liquid Phases on the Separation Efficiency of Distillation Columns. (n.d.). SciRP.org. Retrieved from a relevant scientific research publisher.

- Process for the preparation of pyrimidine compounds. (n.d.). Google Patents.

- SAFETY DATA SHEET: 2-Ethylpyridine. (2025). Sigma-Aldrich.

- Azeotropic data for Binary mixtures. (n.d.). IS MUNI.

-

2-Methylpyridine. (n.d.). Wikipedia. Retrieved from [Link]

- MedChem Tips and Tricks. (2016). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from a relevant green chemistry resource.

Sources

- 1. Fractional Distillation [sites.pitt.edu]

- 2. Purification [chem.rochester.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How To Improve Fractional Distillation [sciencing.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 2-Ethylpyridine - (Pyridines|Pyridine and alkylpyridines):Koei Chemical Co., Ltd [koeichem.com]

- 7. Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 11. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]

- 12. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Azeotrope tables - Wikipedia [en.wikipedia.org]

- 16. cool.culturalheritage.org [cool.culturalheritage.org]

- 17. Solvent Recycling and Azeotropes [solvent--recycling.com]

- 18. fishersci.com [fishersci.com]

- 19. sds.metasci.ca [sds.metasci.ca]

Minimizing byproduct formation during 2-Ethylpyrimidine production

Topic: Minimizing Byproduct Formation & Process Optimization

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The Synthesis Landscape

Welcome to the Process Optimization Support Center. 2-Ethylpyrimidine (CAS: 13325-10-5) is a critical intermediate for pharmaceutical and agrochemical scaffolds. Its production, while structurally simple, is plagued by specific byproduct profiles depending on the chosen synthetic route.

This guide covers the three primary industrial and laboratory workflows:

-

Cyclocondensation (The "Classic" Route): Propionamidine + 1,3-dicarbonyl equivalents.

-

Transition Metal Cross-Coupling (The "Convergent" Route): 2-Halopyrimidine + Ethylmetallics.

-

Radical Alkylation (The "Direct" Route): Minisci reaction (included for troubleshooting selectivity issues).

Workflow A: Cyclocondensation (Propionamidine Route)

Best For: Large-scale production, avoiding heavy metals. Core Reagents: Propionamidine HCl, 1,1,3,3-Tetraethoxypropane (TEP), Sodium Ethoxide.

The Mechanism & Failure Points

The reaction relies on the nucleophilic attack of the amidine nitrogen on the masked dialdehyde (TEP). The critical failure point is Hydrolysis . Propionamidine is highly hygroscopic; in the presence of water, it hydrolyzes to propionamide, which is unreactive in this cyclization, lowering yield and complicating purification.

Visualizing the Pathway

Figure 1: Competitive pathways in cyclocondensation. Note that moisture acts as a stoichiometric inhibitor.

Troubleshooting Guide: Condensation

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<40%) | Wet Propionamidine: The HCl salt absorbed atmospheric water, leading to hydrolysis before cyclization. | Dry the Salt: Dry Propionamidine HCl in a vacuum oven at 40°C over P₂O₅ for 12h before use. Ensure solvent (EtOH) is anhydrous (<0.05% water). |

| Dark Brown/Black Tar | TEP Polymerization: TEP is acid-sensitive. If the reaction pH drops (insufficient base), TEP polymerizes. | Check Stoichiometry: Ensure >2.0 equivalents of NaOEt are used (one to neutralize HCl, one to catalyze condensation). Maintain pH >9. |

| Product smells like ammonia | Amidine Decomposition: Excessive heating of the free base amidine. | Temperature Control: Do not reflux the free amidine for extended periods without TEP present. Add TEP immediately after neutralizing the salt. |

Workflow B: Cross-Coupling (Kumada/Negishi)

Best For: Late-stage functionalization, high-value precursors. Core Reagents: 2-Chloropyrimidine, Ethylmagnesium Bromide (EtMgBr), Ni(dppp)Cl₂ (Kumada) or Pd catalyst.

The Homocoupling Challenge

The primary impurity here is 2,2'-Bipyrimidine (homocoupling of the halide) or Butane (homocoupling of the Grignard). This occurs when the local concentration of the Grignard reagent is too high relative to the catalyst turnover rate.

Visualizing the Catalytic Loop

Figure 2: The Kumada coupling selectivity depends heavily on the rate of Grignard addition.

Troubleshooting Guide: Metal Catalysis

| Issue | Diagnosis | Protocol Adjustment |

| Dimer Formation (Bipyrimidine) | Oxidative Addition Competition: The catalyst is reacting with two halides instead of one halide and one ethyl group. | Invert Addition: Do not add the catalyst to the halide. Mix Catalyst + Grignard first (activate), then slowly add the Halide. Alternatively, use Slow Addition of Grignard to the Halide/Catalyst mixture. |

| Reaction Stalls at 50% | Catalyst Poisoning: Pyrimidines are excellent ligands. The product may be binding to the Ni/Pd center, shutting it down. | Ligand Switch: Switch to bidentate ligands with large bite angles (e.g., dppp or dcpf) which resist displacement by the pyrimidine nitrogen [1]. |

| Violent Exotherm | Grignard Initiation: Accumulation of unreacted Grignard followed by sudden reaction. | Thermal Control: Maintain internal temp at 0°C during addition. Ensure efficient stirring to prevent "hot spots." |

Workflow C: Radical Alkylation (Minisci)

Best For: Academic exploration, rapid analog generation. Core Reagents: Pyrimidine, Propionic Acid, AgNO₃, Persulfate.

The Regioselectivity Trap

Minisci reactions generate nucleophilic alkyl radicals. While protonated pyrimidines are electrophilic, the radical can attack both C2 and C4 positions.

-

Problem: this compound (Target) vs. 4-Ethylpyrimidine (Byproduct) vs. 2,4-Diethylpyrimidine (Over-alkylation).

-

Solution: Control the pH. Protonation of the ring increases reactivity at C2/C4, but steric hindrance at C2 (flanked by nitrogens) can push selectivity toward C4.

Optimization Tip: To maximize C2 selectivity in radical alkylation, use mono-N-oxide activation followed by reduction, rather than direct Minisci on the parent heterocycle [2].

Purification & Isolation Protocol

Standard Operating Procedure (SOP-2EP-04)

Even with optimized synthesis, traces of starting material often remain.

-

The Azeotrope Warning: this compound boils at ~152°C. It forms azeotropes with water. Do not attempt to distill directly from an aqueous quench.

-

Salt Formation (The "Purification Hack"):

-

Dissolve crude oil in dry diethyl ether.

-

Bubble dry HCl gas (or add 2M HCl in ether).

-

This compound HCl precipitates as a white solid.

-

Result: Non-basic impurities (homocoupled byproducts, tars) remain in the ether.

-

Filter, wash with ether, and neutralize with NaOH to recover pure free base.

-

References

-

Kumada Coupling & Ligand Effects

- Title: "Nickel-Phosphine Complex-C

- Source:Journal of the American Chemical Society (1972).

- Context: Foundational text on Ni-catalyzed coupling; establishes dppp as a superior ligand for minimizing isomeriz

-

Link:

-

Minisci Reaction Selectivity

-

Purification of Pyrimidines

- Title: "Purification method of pyridine and pyridine deriv

- Source:Google P

- Context: Describes industrial distillation and alkali treatment methods relevant to purifying alkyl-heterocycles.

-

Link:

-

General Synthesis (Condensation)